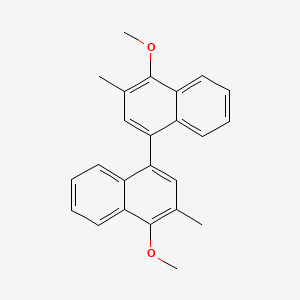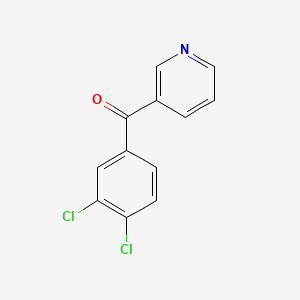
(3,4-Dichlorophenyl)(pyridin-3-yl)methanone
Vue d'ensemble
Description
(3,4-Dichlorophenyl)(pyridin-3-yl)methanone, also known as DCPM, is a chemical compound that has gained significant attention in scientific research. It belongs to the family of pyridine-based organic compounds and has been found to possess various biological activities.
Mécanisme D'action
(3,4-Dichlorophenyl)(pyridin-3-yl)methanone exerts its biological activities through various mechanisms. It has been found to inhibit the activity of histone deacetylase, which plays a critical role in the regulation of gene expression. (3,4-Dichlorophenyl)(pyridin-3-yl)methanone has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
(3,4-Dichlorophenyl)(pyridin-3-yl)methanone has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and reduce the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(3,4-Dichlorophenyl)(pyridin-3-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. (3,4-Dichlorophenyl)(pyridin-3-yl)methanone is also stable under normal lab conditions. However, (3,4-Dichlorophenyl)(pyridin-3-yl)methanone has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on (3,4-Dichlorophenyl)(pyridin-3-yl)methanone. One potential area of investigation is the development of (3,4-Dichlorophenyl)(pyridin-3-yl)methanone-based drugs for the treatment of cancer, Alzheimer's disease, and other conditions. Another area of research could be the investigation of the structure-activity relationship of (3,4-Dichlorophenyl)(pyridin-3-yl)methanone and its derivatives to identify compounds with improved biological activities. Additionally, the development of new synthesis methods for (3,4-Dichlorophenyl)(pyridin-3-yl)methanone could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, (3,4-Dichlorophenyl)(pyridin-3-yl)methanone is a pyridine-based organic compound that has gained significant attention in scientific research. It exhibits potent antitumor, anti-inflammatory, and antiviral activities and has potential as an anti-Alzheimer's agent. (3,4-Dichlorophenyl)(pyridin-3-yl)methanone exerts its biological activities through various mechanisms and has several advantages for lab experiments. There are several future directions for the research on (3,4-Dichlorophenyl)(pyridin-3-yl)methanone, including the development of (3,4-Dichlorophenyl)(pyridin-3-yl)methanone-based drugs and the investigation of its structure-activity relationship.
Applications De Recherche Scientifique
(3,4-Dichlorophenyl)(pyridin-3-yl)methanone has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit potent antitumor, anti-inflammatory, and antiviral activities. (3,4-Dichlorophenyl)(pyridin-3-yl)methanone has also been investigated for its potential as an anti-Alzheimer's agent.
Propriétés
IUPAC Name |
(3,4-dichlorophenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO/c13-10-4-3-8(6-11(10)14)12(16)9-2-1-5-15-7-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCRDAUMVZZCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40488202 | |
| Record name | (3,4-Dichlorophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62247-03-4 | |
| Record name | (3,4-Dichlorophenyl)-3-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62247-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dichlorophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



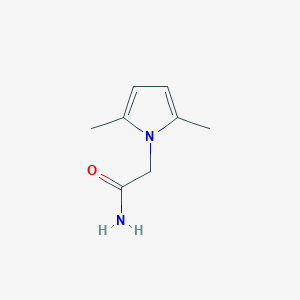

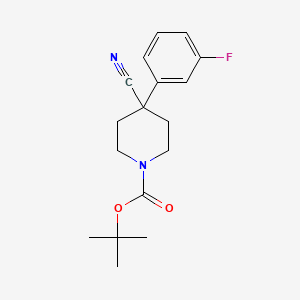
![Pyrazolo[1,5-a]pyrimidin-7-amine, 3-bromo-2,5-dimethyl-N,N-dipropyl-](/img/structure/B3054795.png)

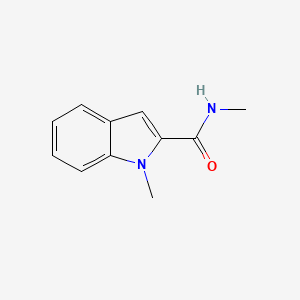
![Imidazo[2,1-b]thiazole-6-acetic acid, 3-methyl-, ethyl ester](/img/structure/B3054800.png)
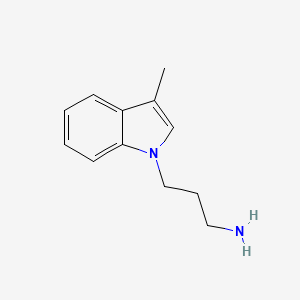
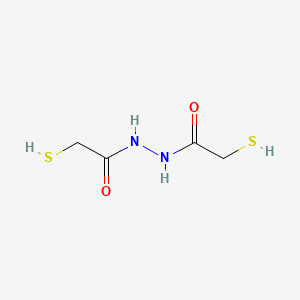

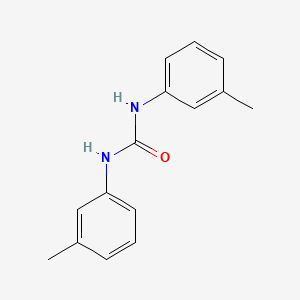
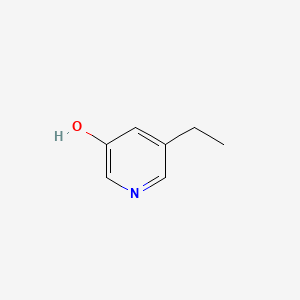
![3-[2-(Aminomethyl)pyrrolidin-1-yl]propan-1-ol](/img/structure/B3054810.png)
